molecular formula C13H15N5 B2972372 1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine CAS No. 1038711-14-6

1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine

Cat. No.: B2972372
CAS No.: 1038711-14-6
M. Wt: 241.298
InChI Key: HAOOJQHDJVIABJ-UHFFFAOYSA-N
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Description

1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine is a compound that features both imidazole and benzodiazole moieties These heterocyclic structures are known for their significant roles in various biological and chemical processes The imidazole ring is a five-membered ring containing two nitrogen atoms, while the benzodiazole ring is a fused bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine typically involves the condensation of an appropriate benzodiazole derivative with a propyl-imidazole precursor. One common method includes the use of strong acids to facilitate the condensation reaction, followed by purification steps such as crystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures, as well as the use of catalysts to speed up the reaction .

Chemical Reactions Analysis

Types of Reactions

1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and the presence of solvents like ethanol or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-(1H-imidazol-1-yl)propan-1-amine: Another imidazole derivative with similar biological activities.

    1-(3-Aminopropyl)imidazole: Used in the synthesis of pH-sensitive polymers.

    3-(1H-Imidazol-1-yl)propan-1-one oxime esters: Known for their antifungal properties .

Uniqueness

1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine is unique due to the combination of imidazole and benzodiazole rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to compounds with only one of these rings .

Properties

IUPAC Name

1-(3-imidazol-1-ylpropyl)benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5/c14-13-16-11-4-1-2-5-12(11)18(13)8-3-7-17-9-6-15-10-17/h1-2,4-6,9-10H,3,7-8H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOOJQHDJVIABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCCN3C=CN=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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